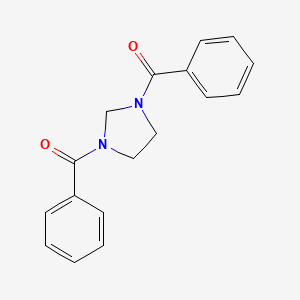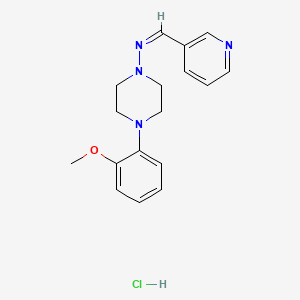
N-(3-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
Vue d'ensemble
Description
N-(3-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine (CBMP) is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. CBMP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N-(3-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, serotonin 5-HT1A receptor agonist, and alpha-1 adrenergic receptor antagonist. These actions are thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation. This compound has also been shown to decrease the levels of cortisol, a hormone that is associated with stress. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is its diverse biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(3-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. One area of research is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, the use of this compound in combination with other drugs for the treatment of cancer is an area of interest. Finally, the development of new formulations of this compound that improve its solubility and bioavailability is an area of ongoing research.
Conclusion:
This compound is a synthetic compound with promising therapeutic properties. Its diverse biological activities make it a promising candidate for the development of new drugs. The exact mechanism of action of this compound is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist, serotonin 5-HT1A receptor agonist, and alpha-1 adrenergic receptor antagonist. This compound has been shown to have a number of biochemical and physiological effects, including increasing the levels of dopamine and serotonin in the brain and decreasing the levels of cortisol. While this compound has some limitations, ongoing research is focused on developing new analogs and formulations that improve its pharmacological properties.
Applications De Recherche Scientifique
N-(3-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have promising antipsychotic, antidepressant, and anxiolytic properties. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
(Z)-1-(3-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-23-18-8-3-2-7-17(18)21-9-11-22(12-10-21)20-14-15-5-4-6-16(19)13-15/h2-8,13-14H,9-12H2,1H3/b20-14- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXRTSRZMBHJJR-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-bromobenzylidene)acetohydrazide](/img/structure/B3896709.png)

![N'-(2,6-dichlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3896718.png)
![1-(3-phenylpropyl)-N-[2-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3896733.png)

![2,2,3,3-tetramethyl-2,3-dihydro-9H-indeno[1,2-b]pyrazin-9-one 1,4-dioxide](/img/structure/B3896761.png)
![N'-(3,4-dimethoxybenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3896768.png)

![4-(2-methoxyphenyl)-N-[1-(4-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B3896783.png)
![1-[(2-methyl-5-pyrimidinyl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B3896788.png)
![4-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3896793.png)

![ethyl 2-[(2-iodobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B3896799.png)
